Cas no 669715-28-0 (5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one)

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one structure
669715-28-0 structure
Product Name:5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
CAS No:669715-28-0
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD11046717
CID:965045
PubChem ID:16484033
Update Time:2025-11-01

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-oxadiazol-2(3h)-one, 5-(4-bromophenyl)-
    • 5‐(4‐BROMOPHENYL)‐3H‐[1,3,4]OXADIAZOL‐2‐ONE
    • 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one
    • 5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one
    • 5-(4-bromophenyl)-1,3,4-oxadiazol-2-ol
    • 5-(4-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one
    • AGN-PC-010CEU
    • BBL018580
    • CTK5C5471
    • STK267376
    • SureCN5547617
    • CCG-130490
    • DTXSID00586152
    • A835598
    • SCHEMBL5547617
    • CS-0205312
    • 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one;5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
    • BS-24642
    • AKOS003310870
    • BRZXIHOUCCMSGR-UHFFFAOYSA-N
    • MFCD04226282
    • AKOS022177532
    • 669715-28-0
    • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol, AldrichCPR
    • 5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
    • MDL: MFCD11046717
    • Inchi: 1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
    • InChI Key: BRZXIHOUCCMSGR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NNC(=O)O1

Computed Properties

  • Exact Mass: 239.95300
  • Monoisotopic Mass: 239.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • PSA: 58.89000
  • LogP: 1.79240

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Security Information

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Pricemore >>

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5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Production Method

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:669715-28-0)5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
Order Number:A835598
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:34
Price ($):1083.0/554.0/327.0
Email:sales@amadischem.com

Additional information on 5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one

Introduction to 5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS No. 669715-28-0) in Modern Chemical and Pharmaceutical Research

5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one, identified by its CAS number 669715-28-0, is a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic organic compound belongs to the oxadiazole family, a class of molecules widely recognized for their versatile biological activities and structural utility in drug design. The presence of a 4-bromophenyl substituent in its molecular structure imparts unique reactivity and interaction potential with biological targets, making it a compound of considerable interest in medicinal chemistry.

The oxadiazole core, characterized by a five-membered ring containing two oxygen and one nitrogen atom, is a privileged scaffold in pharmaceutical research due to its ability to modulate various biological pathways. Specifically, 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one has garnered attention for its potential applications in the development of novel therapeutic agents. Its structural features allow for facile modifications, enabling chemists to explore diverse pharmacophores and optimize drug-like properties such as solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their demonstrated efficacy in addressing a wide spectrum of diseases. The brominated aromatic ring in 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for developing next-generation pharmaceuticals.

One of the most compelling aspects of 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one is its role as a precursor in synthesizing bioactive molecules with potential therapeutic value. For instance, studies have demonstrated its utility in generating derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom's electron-withdrawing nature enhances the reactivity of the adjacent carbon atoms, facilitating the introduction of additional functional groups that can fine-tune biological activity.

The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify promising candidates like 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one. Its molecular framework aligns well with the pharmacokinetic profiles desired for oral administration, which has spurred interest in its incorporation into novel drug candidates targeting neurological disorders and metabolic diseases. The oxadiazole ring's stability under physiological conditions further enhances its appeal as a pharmacological building block.

Recent advancements in synthetic methodologies have enabled more efficient access to 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one, reducing costs and improving scalability for industrial applications. Transition-metal-catalyzed reactions have been particularly instrumental in this regard, allowing for the rapid assembly of complex oxadiazole derivatives with minimal byproduct formation. Such improvements are critical for accelerating the transition from academic discovery to clinical development.

The intersection of organic synthesis and medicinal chemistry has positioned 5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one as a cornerstone compound for exploring structure-activity relationships (SAR). Researchers are employing innovative techniques such as X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structures of its derivatives bound to biological targets. This structural information is invaluable for designing molecules with enhanced binding affinity and selectivity.

In conclusion,5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS No. 669715-28-0) represents a compelling example of how targeted molecular design can yield compounds with significant therapeutic potential. Its unique structural features and reactivity make it an indispensable tool in the chemist's arsenal for developing innovative treatments across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives,5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one is poised to remain at the forefront of pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:669715-28-0)5-(4-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
A835598
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):1083.0/554.0/327.0
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